molecular formula C11H16O5 B6416248 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester CAS No. 914637-96-0

4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester

Cat. No.: B6416248
CAS No.: 914637-96-0
M. Wt: 228.24 g/mol
InChI Key: GRPKMLGYFVVOJS-UHFFFAOYSA-N
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Description

4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester is an organic compound with the molecular formula C11H16O5 It is a derivative of cyclopentane, featuring a ketone group at the fourth position and two ester groups at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with cyclopentanone in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-oxo-cyclopentane-1,2-dicarboxylic acid.

    Reduction: Formation of 4-hydroxy-cyclopentane-1,2-dicarboxylic acid diethyl ester.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The ketone and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-cyclopentane-1,2-dicarboxylic acid dimethyl ester
  • 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester

Uniqueness

This compound is unique due to its specific ester groups and the position of the ketone group This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

diethyl 4-oxocyclopentane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPKMLGYFVVOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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